molecular formula C27H30ClNO11 B1684453 Epirubicin hydrochloride CAS No. 56390-09-1

Epirubicin hydrochloride

Cat. No.: B1684453
CAS No.: 56390-09-1
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-DPZLWMTJSA-N
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Mechanism of Action

Target of Action

Epirubicin hydrochloride, an anthracycline topoisomerase II inhibitor , primarily targets DNA and topoisomerase II . The compound exerts its antitumor effects by interfering with the synthesis and function of DNA .

Mode of Action

Epirubicin forms complexes with DNA by intercalation between base pairs . It inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This interaction with its targets results in the inhibition of DNA, RNA, and protein synthesis .

Biochemical Pathways

Epirubicin’s interaction with DNA and topoisomerase II affects several biochemical pathways. It triggers DNA cleavage by topoisomerase II, leading to cell death . Epirubicin also generates cytotoxic free radicals , causing cell and DNA damage. The compound’s ability to bind to nucleic acids results in the inhibition of DNA and RNA synthesis .

Pharmacokinetics

Epirubicin has a high and variable volume of distribution, indicating extensive distribution into the tissue . It undergoes extensive metabolism via hepatic glucuronidation and oxidation . The compound is excreted through both biliary and renal routes . The pharmacokinetics of epirubicin appear to be linear for doses in the range of 40 – 150 mg/m2 .

Result of Action

The result of Epirubicin’s action is the slowing or stopping of the growth of cancer cells and other rapidly dividing cells . Its cytotoxic effects are due to its interference with DNA, RNA, and protein synthesis, as well as the generation of cytotoxic free radicals .

Action Environment

The action, efficacy, and stability of Epirubicin can be influenced by various environmental factors. For instance, the compound’s plasma clearance is reduced in patients with elevated AST levels and normal bilirubin, and in patients with elevated AST and bilirubin levels . Furthermore, plasma clearance of epirubicin in elderly female patients is reduced compared to younger female patients .

Biochemical Analysis

Biochemical Properties

Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, this compound forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .

Metabolic Pathways

This compound is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .

Transport and Distribution

Following intravenous administration, this compound is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .

Subcellular Localization

This compound, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epirubicin hydrochloride is synthesized through a semi-synthetic approach. The process involves the modification of doxorubicin, where the hydroxyl group at the 4’ carbon of the sugar moiety is epimerized . The preparation method for this compound for injection involves preparing an aqueous solution of this compound, adjusting the pH to 3.2-4.5 using an acid pH regulator, and heating the solution at 40-80°C for 30-120 minutes .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis and purification processes. The aqueous solution of this compound is degermed, filtered, filled into vials, and freeze-dried to obtain the final product . The quality of the product is ensured by maintaining impurity levels below specified limits.

Scientific Research Applications

Epirubicin hydrochloride has a wide range of scientific research applications:

Properties

CAS No.

56390-09-1

Molecular Formula

C27H30ClNO11

Molecular Weight

580.0 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1

InChI Key

MWWSFMDVAYGXBV-DPZLWMTJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Appearance

red solid powder

melting_point

399 to 401 °F (Decomposes) (NTP, 1992)

56390-09-1
25316-40-9

physical_description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

56420-45-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicin hydrochloride
Reactant of Route 2
Epirubicin hydrochloride
Reactant of Route 3
Epirubicin hydrochloride
Reactant of Route 4
Epirubicin hydrochloride
Reactant of Route 5
Epirubicin hydrochloride
Reactant of Route 6
Epirubicin hydrochloride

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